molecular formula C33H53NO B14307322 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine CAS No. 111336-38-0

2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine

Cat. No.: B14307322
CAS No.: 111336-38-0
M. Wt: 479.8 g/mol
InChI Key: PNYXDPVHHPEVKS-UHFFFAOYSA-N
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Description

2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine is an organic compound that belongs to the class of aromatic compounds It features a pyridine ring substituted with a phenyl group that is further substituted with a methyldecyloxy group and an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the phenyl ether: The reaction between 4-hydroxyphenyl and 6-methyldecyl bromide in the presence of a base such as potassium carbonate to form 4-[(6-Methyldecyl)oxy]phenyl.

    Pyridine ring formation: The coupling of the phenyl ether with a pyridine precursor, such as 2-bromo-5-undecylpyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the phenyl substituents.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohols or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems and processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine would depend on its specific interactions with molecular targets. For example, if the compound acts as a ligand, it may bind to receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(6-Methyldecyl)oxy]phenyl}-5-decylpyridine: Similar structure but with a shorter alkyl chain.

    2-{4-[(6-Methyldecyl)oxy]phenyl}-5-dodecylpyridine: Similar structure but with a longer alkyl chain.

    2-{4-[(6-Methyldecyl)oxy]phenyl}-5-octylpyridine: Similar structure but with an even shorter alkyl chain.

Uniqueness

The uniqueness of 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine lies in its specific combination of substituents, which can influence its physical and chemical properties, as well as its potential applications. The length of the alkyl chains and the presence of the methyldecyloxy group can affect the compound’s solubility, reactivity, and interactions with other molecules.

Properties

CAS No.

111336-38-0

Molecular Formula

C33H53NO

Molecular Weight

479.8 g/mol

IUPAC Name

2-[4-(6-methyldecoxy)phenyl]-5-undecylpyridine

InChI

InChI=1S/C33H53NO/c1-4-6-8-9-10-11-12-13-16-20-30-21-26-33(34-28-30)31-22-24-32(25-23-31)35-27-17-14-15-19-29(3)18-7-5-2/h21-26,28-29H,4-20,27H2,1-3H3

InChI Key

PNYXDPVHHPEVKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCC(C)CCCC

Origin of Product

United States

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